![molecular formula C17H10Cl3N5 B2957169 N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-40-2](/img/structure/B2957169.png)
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CDPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CDPPB belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
JAK1 Selective Inhibitor
This compound has been identified as a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . This compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
EGFR-TK Inhibitors
New pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR-TK inhibitors . The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .
P-glycoprotein Inhibition
The synthesized compounds also showed the ability to inhibit the P-glycoprotein . This is significant as P-glycoprotein is known to pump foreign substances out of cells and is implicated in multi-drug resistance .
Anti-proliferative Activity
Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI50 values ranging from 0.018 to 9.98 μM .
Cell Cycle Arrest
One of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Apoptotic Induction
The same compound also increased the percentage of apoptotic cells in a time-dependent manner .
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5/c18-10-1-3-11(4-2-10)24-16-13-8-23-25(17(13)22-9-21-16)12-5-6-14(19)15(20)7-12/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFHKYBNMMNMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.